
Manganese vanadium oxide (MnV2O6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Manganese vanadium oxide can be synthesized through several methods:
Solid-State Reaction: This method involves the reaction of manganese monoxide (MnO) and vanadium pentoxide (V2O5) powders.
Sol-Gel Method: This involves the formation of a gel from a solution containing the metal precursors, followed by drying and calcination to obtain the desired oxide.
Hydrothermal Synthesis: This method involves the reaction of the metal precursors in an aqueous solution at high temperatures and pressures, leading to the formation of Mn2V2O7.
化学反応の分析
Manganese vanadium oxide undergoes various chemical reactions, including:
Oxidation and Reduction: It exhibits high electrocatalytic activities for the oxygen reduction reaction (ORR), making it a promising material for fuel cell applications.
Substitution Reactions: The compound can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions: Typical reagents include potassium hydroxide (KOH) for ORR studies, and the reactions are often conducted in alkaline conditions.
Major Products: The primary products depend on the specific reaction conditions and reagents used.
科学的研究の応用
Manganese vanadium oxide has a wide range of scientific research applications:
Electrocatalysis: It is used as a non-precious catalyst for the oxygen reduction reaction in fuel cells.
Photocatalysis: The compound has shown enhanced photocatalytic activities for the degradation of pollutants under visible light irradiation.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.
Energy Storage: Manganese vanadium oxide is considered a potential cathode material for zinc-ion batteries due to its rich valence states and high specific capacity.
作用機序
The mechanism by which manganese vanadium oxide exerts its effects involves several molecular targets and pathways:
Electrocatalysis: The compound’s high electrocatalytic activity for ORR is attributed to its ability to facilitate the transfer of electrons and protons during the reaction.
Photocatalysis: It absorbs visible light to create reactive oxygen species (ROS) in water, which are responsible for the degradation of pollutants.
Antimicrobial Activity: The generation of ROS under light irradiation also contributes to its antimicrobial properties.
類似化合物との比較
Manganese vanadium oxide can be compared with other similar compounds, such as:
Manganese Oxide (MnO): While MnO is also used in catalysis, Mn2V2O7 exhibits higher electrocatalytic activities and better stability.
Vanadium Oxide (V2O5): V2O5 is known for its photocatalytic properties, but Mn2V2O7 offers enhanced performance due to the synergistic effects of manganese and vanadium.
Manganese Vanadate (MnV2O6): MnV2O6 has similar applications, but Mn2V2O7’s unique structure provides it with superior properties for specific applications.
特性
CAS番号 |
14986-95-9 |
|---|---|
分子式 |
MnOV |
分子量 |
121.879 |
IUPAC名 |
manganese(2+);oxygen(2-);vanadium |
InChI |
InChI=1S/Mn.O.V/q+2;-2; |
InChIキー |
YZWBPRBPWYVGSK-UHFFFAOYSA-N |
SMILES |
[O-2].[V].[Mn+2] |
同義語 |
Manganese pyrovanadate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B577034.png)
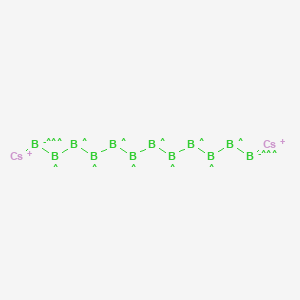
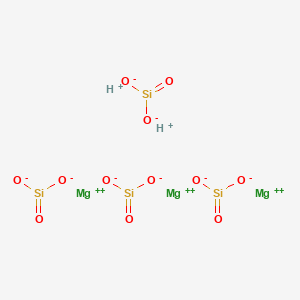
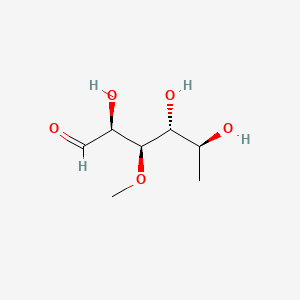
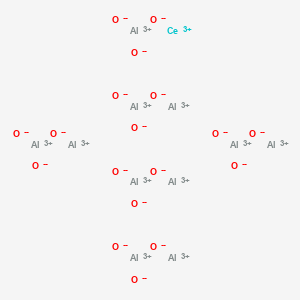
![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-N-methylsulfonylbenzenesulfonamide](/img/structure/B577042.png)
![L-VALINE, [1-14C]-](/img/new.no-structure.jpg)
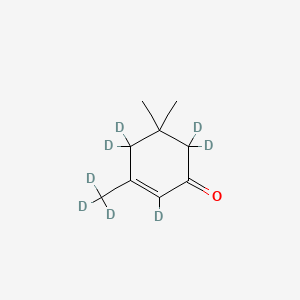
![2-(2-Hydroxyethyl)-3-(2-methyl-1,3-dioxolan-2-yl)-4-[(propan-2-yl)oxy]-1lambda~6~,2-benzothiazine-1,1(2H)-dione](/img/structure/B577047.png)
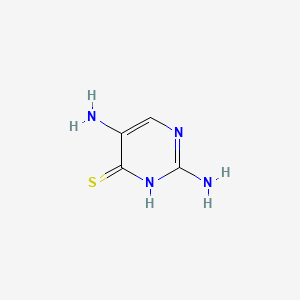
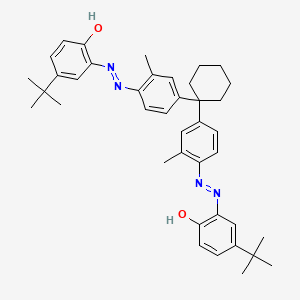
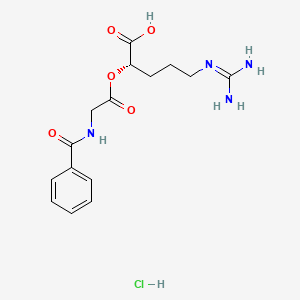
![2-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B577053.png)
![[2-[(1S,2R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenyl] acetate](/img/structure/B577057.png)
